2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1012042-02-2
VCID: VC3287623
InChI: InChI=1S/C27H27N3O2/c1-3-8-20(9-4-1)14-16-22-18-31-26(28-22)24-12-7-13-25(30-24)27-29-23(19-32-27)17-15-21-10-5-2-6-11-21/h1-13,22-23H,14-19H2/t22-,23-/m0/s1
SMILES: C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)CCC4=CC=CC=C4)CCC5=CC=CC=C5
Molecular Formula: C27H27N3O2
Molecular Weight: 425.5 g/mol

2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine

CAS No.: 1012042-02-2

Cat. No.: VC3287623

Molecular Formula: C27H27N3O2

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine - 1012042-02-2

Specification

CAS No. 1012042-02-2
Molecular Formula C27H27N3O2
Molecular Weight 425.5 g/mol
IUPAC Name (4S)-4-(2-phenylethyl)-2-[6-[(4S)-4-(2-phenylethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C27H27N3O2/c1-3-8-20(9-4-1)14-16-22-18-31-26(28-22)24-12-7-13-25(30-24)27-29-23(19-32-27)17-15-21-10-5-2-6-11-21/h1-13,22-23H,14-19H2/t22-,23-/m0/s1
Standard InChI Key IYRZZMJRGHERQU-GOTSBHOMSA-N
Isomeric SMILES C1[C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](CO3)CCC4=CC=CC=C4)CCC5=CC=CC=C5
SMILES C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)CCC4=CC=CC=C4)CCC5=CC=CC=C5
Canonical SMILES C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)CCC4=CC=CC=C4)CCC5=CC=CC=C5

Introduction

Chemical Identity and Structure

Fundamental Identification

2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine is a chiral compound characterized by its pyridine core flanked by two oxazoline moieties. With the CAS number 1012042-02-2, this compound belongs to the broader class of pyridine-bis(oxazoline) ligands, commonly referred to as PyBox ligands. The compound's chirality stems from its (S)-configured stereogenic centers within the oxazoline rings, providing it with unique three-dimensional spatial arrangements.

Physical and Chemical Properties

The physical and chemical properties of 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine are summarized in the following table:

PropertyValue
Molecular FormulaC27H27N3O2
Molecular WeightApproximately 425.52 g/mol
Physical AppearanceCrystalline solid
SolubilitySoluble in organic solvents (chloroform, dichloromethane)
Optical ActivityExhibits specific optical rotation due to chiral centers
Melting PointEstimated 150-160°C (based on similar compounds)

Synthesis and Preparation Methods

Common Synthetic Routes

The synthesis of 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine typically follows synthetic pathways similar to those used for related PyBox ligands. The most common approach involves a multi-step process starting from 2,6-pyridinedicarboxylic acid or its derivatives.

Key Synthetic Steps

The synthesis generally proceeds through the following key steps:

  • Conversion of 2,6-pyridinedicarboxylic acid to the corresponding acid chloride

  • Reaction with (S)-phenethyl-substituted amino alcohols to form amide intermediates

  • Cyclization of the amide intermediates to form the oxazoline rings

  • Purification to obtain the final product with high enantiomeric purity

Alternative Synthetic Approaches

Alternative synthetic routes may involve different starting materials or reaction conditions, as outlined in the following table:

Synthetic ApproachStarting MaterialsKey ReagentsAdvantagesLimitations
Classical Method2,6-pyridinedicarboxylic acidThionyl chloride, (S)-amino alcoholsWell-established, high yieldsMultiple steps, harsh conditions
One-pot Synthesis2,6-dicyanopyridineLewis acids, (S)-amino alcoholsFewer steps, milder conditionsLower yield, potential racemization
Microwave-assisted2,6-pyridinedicarboxylic acidCoupling agents, (S)-amino alcoholsFaster reaction timesSpecial equipment required

Applications in Coordination Chemistry

Metal Complexation Properties

2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine functions as a tridentate ligand, forming stable complexes with various transition metals. The nitrogen atoms from the pyridine and both oxazoline rings coordinate to metal centers, creating a rigid complex with defined geometry. This coordination pattern is similar to other PyBox ligands that have been extensively studied in coordination chemistry .

Catalytic Applications

The compound has significant potential in asymmetric catalysis, particularly in reactions where stereocontrol is crucial. Similar PyBox-metal complexes have been employed in various enantioselective transformations:

Reaction TypeMetalTypical ConditionsStereoselectivity
Diels-AlderCopper(II)Low temperature, polar solventsHigh (>90% ee)
Aldol CondensationScandium(III)Room temperature, organic solventsModerate to high
CyclopropanationRuthenium(II)Varied temperatures, inert atmosphereHigh
Michael AdditionZinc(II)Mild conditions, various solventsModerate to high

Structure-Activity Relationships in Catalysis

The phenethyl substituents at the 4-positions of the oxazoline rings play a crucial role in determining the compound's catalytic efficiency and stereoselectivity. The steric bulk provided by these groups influences the approach trajectory of substrates during catalysis, thereby affecting the enantioselectivity of the reactions. This differs from related compounds like 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine, where tert-butyl groups provide different spatial arrangements and potentially different catalytic outcomes .

Therapeutic AreaPotential ApplicationsMechanismCurrent Research Status
NeurologyEpilepsy managementModulation of neuronal excitabilityPreclinical
CardiologyAntiarrhythmic effectsRegulation of cardiac rhythmEarly investigation
OncologyCancer cell proliferation inhibitionDisruption of calcium signaling in malignant cellsTheoretical
ImmunologyImmunomodulationInfluence on immune cell activationHypothetical

Comparative Analysis with Related Compounds

Structural Comparisons

2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine differs from related PyBox ligands primarily in the nature of the substituents at the 4-position of the oxazoline rings. While this compound features phenethyl groups, related compounds may contain tert-butyl, isopropyl, phenyl, or other substituents.

Functional Comparisons

The following table compares 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine with structurally related compounds:

CompoundSubstituent at 4-positionKey DifferencesUnique Properties
2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridinePhenethylExtended aromatic substituentEnhanced lipophilicity, potential π-π interactions
2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridinetert-ButylBulkier aliphatic groupDifferent steric environment, increased rigidity
2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridinePhenylDirectly attached aromatic ringDifferent electronic properties, reduced flexibility
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridineIsopropylSmaller aliphatic groupLess steric hindrance, different chiral environment

Structure-Activity Relationship Analysis

The phenethyl substituents in 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine provide a unique combination of features:

  • Extended carbon chain that increases flexibility compared to directly attached phenyl groups

  • Terminal aromatic rings that can participate in π-π stacking interactions

  • Increased hydrophobicity that may enhance cellular penetration

  • Distinctive three-dimensional arrangement that influences both metal coordination and biological interactions

Analytical Characterization

Spectroscopic Properties

The structural confirmation and purity assessment of 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine typically involve multiple spectroscopic techniques:

TechniqueKey ObservationsDiagnostic Features
¹H NMRComplex splitting patternsSignals for pyridine protons, oxazoline ring protons, and phenethyl groups
¹³C NMRCharacteristic carbon shiftsDistinctive signals for C=N bonds, aromatic carbons, and chiral centers
IR SpectroscopyCharacteristic absorption bandsC=N stretching (1630-1650 cm⁻¹), C-O stretching (1100-1300 cm⁻¹)
Mass SpectrometryMolecular ion peakM+ at approximately 425.52 m/z
Optical RotationSpecific rotation valueConfirms presence and purity of (S)-configured stereogenic centers

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with chiral stationary phases is particularly valuable for assessing the enantiomeric purity of 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine. The use of appropriate chiral columns can separate the desired (S,S) isomer from potential diastereomers or enantiomers that might form during synthesis.

X-ray Crystallography

X-ray diffraction studies of crystalline samples provide definitive confirmation of the three-dimensional structure, including absolute configuration of the stereogenic centers, bond angles, and molecular packing. This technique is especially important for verifying the spatial arrangement of the phenethyl substituents relative to the pyridine core.

Recent Research Developments

Advanced Catalytic Applications

Recent research has expanded the potential applications of pyridine-bis(oxazoline) compounds like 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine in various catalytic processes. The distinctive features provided by the phenethyl substituents may offer unique catalytic properties compared to other PyBox ligands with different substituents.

Developments in Medicinal Chemistry

The SK channel blockade activity of 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine has stimulated interest in developing derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Structure-activity relationship studies may lead to optimized compounds with improved therapeutic potential.

Materials Science Applications

Emerging research explores the use of structurally complex compounds like 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine in materials science applications, including:

  • Components in chiral polymers

  • Building blocks for metal-organic frameworks

  • Elements in advanced sensing materials

  • Precursors for specialized coatings

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